4-Chloro-2-nitrobenzenesulfonamide
Overview
Description
4-Chloro-2-nitrobenzenesulfonamide, also known as this compound, is an organic compound with a molecular formula of C7H5ClN2O4S. It is a colorless to light yellow crystalline solid with an odorless and slightly acidic taste. This compound is used in a variety of scientific and industrial applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is also used as a reagent for the analysis of metals and other compounds.
Scientific Research Applications
Carbonic Anhydrase Inhibition : 4-Chloro-3-nitrobenzenesulfonamide is a key component in synthesizing [1,4]oxazepine-based primary sulfonamides, which strongly inhibit human carbonic anhydrases, enzymes relevant to therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Versatile Use in Preparing Secondary Amines : 4-Nitrobenzenesulfonamides, derivable from primary amines, smoothly undergo alkylation, yielding N-alkylated sulfonamides. They can be deprotected via Meisenheimer complexes to produce secondary amines efficiently (Fukuyama, Jow, & Cheung, 1995).
Copper(II) Complex Synthesis : 4-Chloro-2-nitrobenzenesulfonamide has been utilized to synthesize copper(II) complexes, with investigations into their thermal behavior and electronic characteristics through various spectroscopic methods and theoretical calculations (Camí, Villalba, Santi, Colinas, Estiu, & Soria, 2011).
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride serve as intermediates in various chemical transformations, including rearrangements to produce diverse scaffolds (Fülöpová & Soural, 2015).
Synthesis of Nickel(II) and Zinc(II) Complexes : Nickel(II) and Zinc(II) complexes with this compound have been synthesized, characterized, and studied for their structures and thermal properties (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).
Redox Titration Applications : Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) has been explored as a redox titrant in the direct determination of various reducing agents, indicating its potential analytical applications (Gowda, Trieff, Mahadevappa, Ramanujam, & Trieff, 1982).
Electrochemical Studies : Research on electrochemical reduction processes of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, has provided insights into self-protonation pathways and the chemistry of electrogenerated anion radicals (Pérez-Jiménez & Frontana, 2012).
Combustion and Thermodynamic Analysis : The energies of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been determined using combustion calorimetry, contributing to thermodynamic data for these compounds (Camarillo & Flores, 2010).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
This compound, being a sulfonamide derivative, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrases inhibits the enzyme’s activity, affecting the conversion of carbon dioxide and water into bicarbonate and protons . This can disrupt various physiological processes that rely on this reaction, including pH regulation and CO2 transport .
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and CO2 transport . The specific molecular and cellular effects would depend on the particular isoform of carbonic anhydrase that is inhibited and its role in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that can bind to carbonic anhydrases may influence the compound’s efficacy through competitive inhibition
properties
IUPAC Name |
4-chloro-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQUXGKXVOXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160703 | |
Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13852-81-8 | |
Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13852-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13852-81-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M2G6K5SV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research provide about the interaction of 4-chloro-2-nitrobenzenesulfonamide with metal ions?
A1: The research paper [] investigates the synthesis and characterization of nickel(II) and zinc(II) complexes with this compound as a ligand. The study reveals that the compound acts as a bidentate ligand, coordinating to the metal ions through both the sulfonamide nitrogen and one of the oxygen atoms from the nitro group. This coordination mode is supported by spectroscopic data, including infrared and UV-Vis spectroscopy. []
Q2: How does the study contribute to the understanding of the structural properties of this compound and its metal complexes?
A2: The research utilizes single-crystal X-ray diffraction to determine the crystal structure of the synthesized metal complexes. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study employs thermogravimetric analysis to examine the thermal stability of the complexes, shedding light on their potential applications under various temperature conditions. []
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